lucidenic acid A - 95311-94-7

lucidenic acid A

Catalog Number: EVT-506179
CAS Number: 95311-94-7
Molecular Formula: C27H38O6
Molecular Weight: 458.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lucidenic acid A is a lanostane-type triterpene acid, a class of naturally occurring compounds characterized by a four-ringed carbon skeleton derived from lanosterol [, ]. It is primarily found in the fruiting body of the fungus Ganoderma lucidum, commonly known as Reishi mushroom, a species used in traditional Chinese medicine for centuries [, , , , , , , , , , ]. In scientific research, lucidenic acid A serves as a subject of study for its various biological activities, particularly its cytotoxic, anti-inflammatory, and antitumor properties [, , , , , , , ].

Molecular Structure Analysis

Lucidenic acid A possesses a highly oxidized lanostane skeleton [, , ]. Its structure has been determined to be 7β-hydroxy-4,4,14α-trimethyl-3,11,15-trioxo-5α-chol-8-en-24-oic acid []. Its structure was elucidated using spectroscopic methods including 1H-NMR, 13C-NMR, and Mass spectrometry [, , , , , , , , ].

Applications
  • Cytotoxicity against tumor cells: Lucidenic acid A showed significant cytotoxic activity against various tumor cell lines, including Hep G2, Hep G2,2,15, and P-388 [, ]. It has also been investigated for its anti-invasive effects against human hepatoma carcinoma (HepG2) cells [].
  • Anti-inflammatory activity: Lucidenic acid A has demonstrated inhibitory effects on TPA-induced inflammation in mice [].
  • Anti-tumor promoting activity: Lucidenic acid A exhibited inhibitory effects on skin-tumor promotion in an in vivo mouse skin carcinogenesis test [].
  • Anti-platelet aggregation activity: While not directly demonstrated for lucidenic acid A, a closely related compound, lucidenolactone, exhibited significant anti-platelet aggregation activity, suggesting similar potential for lucidenic acid A [].
  • Anti-viral activity: A recent study suggested that lucidenic acid A can inhibit the binding of the human ACE2 receptor with the spike protein of SARS-CoV-2, indicating a potential antiviral application against COVID-19 [].

Lucidenic Acid B

    Compound Description: Lucidenic acid B is a lanostane-type triterpenoid found in Ganoderma lucidum [, ]. It exhibits cytotoxic activity against human leukemia HL-60 cells by inducing apoptosis via a mitochondria-mediated pathway []. This involves a loss of mitochondrial membrane potential, changes in the expression of Bcl-2 family members, release of cytochrome c, and activation of caspases 9 and 3, ultimately leading to PARP cleavage [].

    Relevance: Lucidenic acid B is structurally similar to lucidenic acid A, differing only in the presence of an additional hydroxyl group at the C-12 position [, ]. While both compounds show bioactivity, lucidenic acid B displays a distinct mechanism of action in HL-60 cells, suggesting that the C-12 hydroxyl group may be crucial for its pro-apoptotic effect [].

Lucidenic Acid C

    Compound Description: This triterpenoid, isolated from Ganoderma lucidum, demonstrates cytotoxic activity against various tumor cell lines, including Hep G2, Hep G2.2.15, and P-388 []. Additionally, lucidenic acid C has shown anti-invasive effects against human hepatoma carcinoma (HepG2) cells [].

    Relevance: Similar to lucidenic acid A, lucidenic acid C belongs to the lanostane-type triterpenoids found in Ganoderma lucidum [, ]. The exact structural differences between the two are not explicitly stated in the provided papers, requiring further investigation. Both compounds exhibit cytotoxic activities, suggesting similar mechanisms of action against cancer cells [, ].

Lucidenic Acid N

    Compound Description: Lucidenic acid N is another cytotoxic triterpenoid isolated from Ganoderma lucidum []. It shows activity against tumor cell lines Hep G2, Hep G2.2.15, and P-388 []. Further research highlights its anti-invasive properties against human hepatoma carcinoma (HepG2) cells [].

    Relevance: Lucidenic acid N shares its origin and classification as a lanostane-type triterpenoid with lucidenic acid A [, ]. Although the precise structural differences are not detailed in the provided papers, both compounds demonstrate cytotoxic activities, indicating potentially overlapping mechanisms of action against cancer cells [, ].

Lucidenic Acid D1

    Compound Description: Found in the fruiting bodies of Ganoderma lucidum, lucidenic acid D1 is a triterpenoid that exhibits significantly higher concentrations in wood log cultivated Ganoderma lucidum (WGL) compared to substitute cultivated ones (SGL) [].

Lucidenic Acid F

    Compound Description: Lucidenic acid F is a triterpenoid identified in Ganoderma lucidum, showing a significantly higher concentration in wood log cultivated (WGL) Ganoderma lucidum compared to substitute cultivated (SGL) ones []. Additionally, it has been shown to positively correlate with the taste value of rice when present as a metabolite [].

    Relevance: Similar to lucidenic acid A, this compound is a Ganoderma lucidum triterpenoid with varying concentrations based on cultivation techniques []. Its additional role in influencing the taste value of rice suggests potential biological activities beyond those already established for lucidenic acid A [].

Lucidenic Acid G

    Compound Description: This triterpenoid, found in Ganoderma lucidum, exhibits a significantly higher concentration in wood log cultivated (WGL) Ganoderma lucidum compared to substitute cultivated (SGL) [].

    Relevance: Like lucidenic acid A, lucidenic acid G is a triterpenoid found in Ganoderma lucidum that displays sensitivity to cultivation methods []. The specific structural differences and unique biological activities compared to lucidenic acid A remain unexplored in the given papers.

Lucidenic Acid J

    Compound Description: Present in the fruiting bodies of Ganoderma lucidum, lucidenic acid J is a triterpenoid that is significantly more concentrated in wood log cultivated Ganoderma lucidum (WGL) compared to substitute cultivated ones (SGL) [].

Lucidenic Acid E2

    Compound Description: Identified as a metabolite in the co-culture of Eurotium amstelodami and Bacillus licheniformis, lucidenic acid E2 shows enhanced production in this specific environment [].

    Relevance: Although both lucidenic acid E2 and lucidenic acid A belong to the same class of compounds, the research highlights their presence in different fungal species []. This difference suggests a potential variation in their biosynthetic pathways and potential biological activities.

Lucidenic Acid LM1

    Compound Description: A triterpenoid isolated from Ganoderma tsugae, lucidenic acid LM1 represents a novel compound found within this species [].

    Relevance: Unlike lucidenic acid A, which is primarily associated with Ganoderma lucidum, lucidenic acid LM1 originates from a different Ganoderma species []. This distinction suggests potential variations in their biological activities and chemical structures.

Lucidenic Acid P

    Compound Description: Lucidenic acid P is a triterpene acid isolated from Ganoderma lucidum []. It exhibits potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induction by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells [].

    Relevance: Sharing the same fungal source as lucidenic acid A, lucidenic acid P showcases a distinct structure and possesses a specific antiviral activity against EBV-EA induction []. This difference highlights the diverse pharmacological potential within the lucidenic acid family.

Lucidenic Acid Q

    Compound Description: This triterpene acid methyl ester, isolated from Ganoderma lucidum, demonstrates potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induction by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells [].

    Relevance: While both lucidenic acid Q and lucidenic acid A are found in Ganoderma lucidum, their structures differ, and lucidenic acid Q exhibits a specific antiviral activity against EBV-EA induction []. This difference underscores the diverse pharmacological potential within this group of compounds.

Methyl Lucidenate F

    Compound Description: Identified in Ganoderma lucidum, methyl lucidenate F is a new triterpenoid with a distinct chemical structure [].

    Relevance: Although found in the same species as lucidenic acid A, methyl lucidenate F represents a structurally distinct compound within the triterpenoid family []. The specific biological activities of methyl lucidenate F remain undefined in the provided research.

Methyl Lucidenate P

    Compound Description: This triterpene acid methyl ester, isolated from Ganoderma lucidum, demonstrates potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induction by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells [].

    Relevance: Sharing a common source with lucidenic acid A, methyl lucidenate P differs in its chemical structure and exhibits a specific antiviral activity against EBV-EA induction [].

Ganoderic Acid A

    Compound Description: Ganoderic acid A is a triterpenoid commonly found in Ganoderma lucidum [, , , , , ]. It shows anti-inflammatory and anti-tumor-promoting activities [] and is significantly higher in substitute-cultivated Ganoderma lucidum (SGL) compared to wood log-cultivated ones (WGL) [].

    Relevance: While both ganoderic acid A and lucidenic acid A are triterpenes found in Ganoderma lucidum, they belong to distinct structural classes within this broad chemical family [, , , , , ]. Both compounds are investigated for their potential health benefits, but they might have different mechanisms of action.

Ganoderic Acid B

    Compound Description: This triterpenoid, found in Ganoderma lucidum, is used as a marker compound for quality control of the fungus [] and is significantly higher in substitute-cultivated Ganoderma lucidum (SGL) compared to wood log-cultivated ones (WGL) [].

    Relevance: Ganoderic acid B and lucidenic acid A represent distinct triterpenoid classes within Ganoderma lucidum, each with potential for assessing the quality of the fungus [, ]. The specific structural differences and individual biological activities remain to be elucidated.

Ganoderic Acid C

    Compound Description: Identified in Ganoderma lucidum, ganoderic acid C is a triterpenoid with potential pharmacological activities []. It has been isolated and characterized from the fruiting bodies of the fungus.

    Relevance: While both ganoderic acid C and lucidenic acid A are found in Ganoderma lucidum, they belong to different structural classes within the triterpenoid family []. Further research is needed to compare their specific biological activities and mechanisms of action.

Ganoderic Acid C2

    Compound Description: This triterpenoid, isolated from Ganoderma lucidum, is one of the six triterpenoid acids targeted in a specific RP-HPLC method for the quality control of Ganoderma [].

Ganoderic Acid E

    Compound Description: Found in Ganoderma lucidum, ganoderic acid E is a triterpenoid with a significantly higher concentration in wood log-cultivated Ganoderma lucidum (WGL) compared to substitute-cultivated ones (SGL) []. It exhibits potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induction by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells [].

    Relevance: Both ganoderic acid E and lucidenic acid A are triterpenes found in Ganoderma lucidum, but they belong to different structural classes [, ]. Ganoderic acid E also shows specific antiviral activity against EBV-EA induction, which needs further investigation to determine if it is shared by lucidenic acid A [].

Ganoderic Acid F

    Compound Description: This triterpenoid, present in Ganoderma lucidum, is significantly higher in substitute-cultivated Ganoderma lucidum (SGL) compared to wood log-cultivated ones (WGL) [].

    Relevance: Ganoderic acid F and lucidenic acid A are both triterpenoids found in Ganoderma lucidum, but they belong to different structural classes and exhibit variations in concentration based on cultivation methods [].

Ganoderic Acid G

    Compound Description: Identified as a marker compound for the quality control of Ganoderma lucidum [], ganoderic acid G is a triterpenoid found in the fungus.

Ganoderic Acid alpha

    Compound Description: This triterpenoid, found in Ganoderma lucidum, exhibits a significantly higher concentration in substitute-cultivated Ganoderma lucidum (SGL) compared to wood log-cultivated ones (WGL) [].

    Relevance: Similar to lucidenic acid A, ganoderic acid alpha is a triterpenoid present in Ganoderma lucidum, but they belong to different structural classes and show variations in concentration based on cultivation methods []. Further research is needed to elucidate their specific biological activities and potential synergistic effects.

Ganodermanondiol

    Compound Description: Isolated from Ganoderma lucidum, ganodermanondiol is a triterpenoid that exhibits strong anticomplement activity against the classical pathway (CP) of the complement system [].

    Relevance: Although both ganodermanondiol and lucidenic acid A are triterpenoids found in Ganoderma lucidum, they possess distinct structures and exhibit different biological activities []. Ganodermanondiol's anticomplement activity suggests a potential role in modulating immune responses, which might differ from the activities of lucidenic acid A.

Ganodermanontriol

    Compound Description: This triterpenoid, isolated from Ganoderma lucidum, exhibits strong anticomplement activity against the classical pathway (CP) of the complement system [].

    Relevance: Ganodermanontriol and lucidenic acid A are both triterpenoids present in Ganoderma lucidum, but they have distinct chemical structures and different biological activities []. Ganodermanontriol's specific anticomplement activity suggests a potential role in regulating immune responses, which requires further investigation to determine its relationship with lucidenic acid A.

Ganoderiol F

    Compound Description: This triterpene alcohol, isolated from Ganoderma lucidum spores, exhibits strong anticomplement activity against the classical pathway (CP) of the complement system [].

    Relevance: Ganoderiol F and lucidenic acid A, both found in Ganoderma lucidum, represent different structural classes of terpenes and show distinct biological activities []. Ganoderiol F's anticomplement activity suggests a potential for modulating immune responses, which might differ from the biological activities of lucidenic acid A.

3β,7β-dihydroxy-4,4,14α-trimethyl-11,15-dioxo-5α-chol-8-en-24-oic acid

    Compound Description: This novel triterpene, isolated from the fruiting bodies of Ganoderma lucidum, is structurally similar to lucidenic acid A [].

    Relevance: This compound shares a close structural resemblance to lucidenic acid A, suggesting a potential for similar biological activities []. Further research is needed to elucidate the specific properties and potential applications of this novel compound.

Properties

CAS Number

95311-94-7

Product Name

lucidenic acid A

IUPAC Name

4-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid

Molecular Formula

C27H38O6

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C27H38O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,28H,7-13H2,1-6H3,(H,32,33)

InChI Key

INIPQDKLXQHEAJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.